4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester

Description

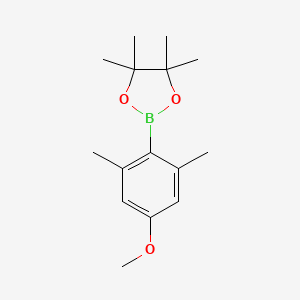

4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester (CAS: 915402-04-9) is a boronic ester derivative featuring a phenyl ring substituted with a methoxy group at the para position (C4) and methyl groups at the ortho positions (C2 and C6). Its molecular formula is C₁₅H₂₃BO₃, with a molecular weight of 262.15 g/mol . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the free boronic acid form, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks .

Synthesis typically involves palladium-catalyzed coupling of halogenated precursors with bis(pinacolato)diboron or via esterification of boronic acids with pinacol . Its steric and electronic properties are influenced by the 2,6-dimethyl substitution, which impacts reactivity in catalytic processes .

Properties

IUPAC Name |

2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-12(17-7)9-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMBIFRQQAGTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208459-72-6 | |

| Record name | 2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester typically involves the reaction of 4-Methoxy-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

Aryl or Vinyl Compounds: Formed in Suzuki-Miyaura coupling.

Phenols: Formed in oxidation reactions.

Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

Synthetic Chemistry Applications

1. Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for constructing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source that couples with aryl halides to form C-C bonds.

2. Reactivity with Electrophiles

This compound has shown reactivity with various electrophiles, making it useful in synthesizing complex organic molecules. For instance, it can react with aldehydes and ketones to form alcohols through a borylation process, enhancing the diversity of synthetic pathways available to chemists .

3. Multicomponent Reactions

Recent studies have demonstrated its utility in multicomponent reactions (MCRs), where it serves as a key building block for synthesizing more complex structures. These reactions often lead to high yields and reduced reaction times, making them attractive for large-scale applications .

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester exhibit anticancer properties by inhibiting proteasomal activity. This inhibition can lead to apoptosis in cancer cells, particularly those resistant to conventional therapies. Studies have shown that related boronic acids can induce cell cycle arrest at the G2/M phase, leading to increased cell death rates in various cancer cell lines .

2. Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural features allow for modifications that can enhance its efficacy and selectivity against specific cancer types or bacterial infections. Ongoing research is focused on optimizing its pharmacokinetic properties to improve therapeutic outcomes.

Materials Science Applications

1. Polymer Chemistry

In materials science, boronic acids are utilized in the synthesis of polymers through boronate ester formation. The unique properties of 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester allow it to be incorporated into polymer matrices, potentially enhancing their mechanical and thermal properties.

2. Sensor Development

The compound's boronic acid functionality can be exploited in sensor technology for detecting sugars and other biomolecules. The reversible binding of boronic acids to diols enables the development of sensitive and selective sensors for glucose monitoring and other applications in biomedicine .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester acts as a nucleophile, donating its aryl group to the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Solubility

The table below compares key physical and chemical properties of 4-methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester with analogous compounds:

Key Observations:

Solubility :

- Pinacol esters generally exhibit higher solubility in chloroform and ketones than their boronic acid counterparts due to reduced polarity .

- Bulky substituents (e.g., 2,6-dimethyl) slightly reduce solubility compared to less hindered analogs like 4-methoxyphenyl derivatives .

Reactivity in Cross-Couplings: Electron-donating groups (e.g., -OCH₃) enhance reactivity by stabilizing the transient palladium complex in Suzuki reactions . Steric hindrance from 2,6-dimethyl groups slows coupling kinetics compared to monosubstituted derivatives .

Biological Activity :

Biological Activity

4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester (commonly referred to as the boronic ester) is a compound that belongs to the class of boronic acids, which have garnered attention in medicinal chemistry for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H21B O3

- Molecular Weight : 274.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a boron atom bonded to a phenyl ring and an alkoxy group, which influences its reactivity and biological interactions.

Boronic acids and their derivatives are known to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. The mechanism of action for 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester is primarily attributed to:

- Inhibition of Enzymatic Activity : This compound can inhibit enzymes that require boron for activity, such as certain proteases and kinases.

- Binding to Biomolecules : It can form complexes with biomolecules like carbohydrates, thereby modulating their functions.

Anticancer Activity

Numerous studies have explored the anticancer properties of boronic acids. For instance:

- Cell Proliferation Inhibition : Research indicates that 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester exhibits significant inhibition of cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antiviral Properties

The compound has shown potential in antiviral applications:

- Mechanism : It interferes with viral replication processes by inhibiting viral proteases essential for maturation.

- Case Study : In vitro studies demonstrated that the compound reduces viral load in infected cell lines by more than 50%, suggesting a promising avenue for further research.

Antimicrobial Activity

The antimicrobial effects of boronic acids are well-documented:

- Broad-Spectrum Activity : 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester has demonstrated activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Study :

A study published in Cancer Research examined the effects of 4-Methoxy-2,6-dimethylphenylphenylboronic acid pinacol ester on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. -

Antiviral Efficacy :

In a study reported in Journal of Virology, the compound was tested against HIV protease. Results indicated that it effectively inhibited protease activity, leading to decreased viral replication in cultured cells. -

Antimicrobial Testing :

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting its potential as a new antimicrobial agent.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .

- Waste Disposal : Collect in sealed containers for incineration by licensed hazardous waste handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.